molecular formula C5H10N4 B13197965 (1R)-1-(1-Methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine

(1R)-1-(1-Methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine

Cat. No.: B13197965
M. Wt: 126.16 g/mol
InChI Key: CPIUETQFTNIZMQ-SCSAIBSYSA-N
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Description

(1R)-1-(1-Methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine (CAS 2490323-00-5) is a chiral primary amine featuring a 1,2,3-triazole ring substituted at position 4 with an ethanamine moiety and at position 1 with a methyl group. Its hydrochloride salt form (molecular weight: 162.6 g/mol) is commonly used in laboratory settings . The (1R) stereochemistry and compact structure make it a valuable building block in medicinal chemistry, particularly for designing ligands targeting central nervous system receptors or enzymes requiring chiral recognition .

Properties

Molecular Formula

C5H10N4

Molecular Weight

126.16 g/mol

IUPAC Name

(1R)-1-(1-methyltriazol-4-yl)ethanamine

InChI

InChI=1S/C5H10N4/c1-4(6)5-3-9(2)8-7-5/h3-4H,6H2,1-2H3/t4-/m1/s1

InChI Key

CPIUETQFTNIZMQ-SCSAIBSYSA-N

Isomeric SMILES

C[C@H](C1=CN(N=N1)C)N

Canonical SMILES

CC(C1=CN(N=N1)C)N

Origin of Product

United States

Preparation Methods

Key Features:

  • Use of azide and alkyne precursors to form the 1,2,3-triazole core.
  • Introduction of a methyl group on the nitrogen of the triazole to yield the 1-methyl-1H-1,2,3-triazole.
  • Stereoselective synthesis to obtain the (1R)-enantiomer of the ethanamine side chain.

Detailed Preparation Methods

Click Chemistry Approach

  • Starting materials: An azide derivative and an alkyne bearing the chiral ethanamine moiety or its precursor.
  • Reaction conditions: Copper(I) catalyst, often generated in situ from copper(II) salts and a reducing agent, in solvents such as water, ethanol, or organic solvents under mild heating.
  • Outcome: Formation of the 1,4-disubstituted 1,2,3-triazole ring with high regioselectivity and yield.

This method is described as the most straightforward and efficient for synthesizing 1-methyl-1,2,3-triazole derivatives with chiral amine substituents.

Alternative Routes via Enaminone and Sulfonyl Azide Cycloaddition

Research on related azolyl triazoles shows that enaminones react with sulfonyl azides to form NH-1,2,3-triazoles through a cycloaddition mechanism involving triazoline intermediates. This pathway can yield triazole derivatives with various substitutions, potentially adaptable for synthesizing the target compound or its analogs.

  • The reaction proceeds via a cycloaddition of enaminone with sulfonyl azide.
  • The intermediate triazoline undergoes elimination steps to form the triazole.
  • Reaction conditions such as solvent choice (water, ethanol, 1,4-dioxane) and temperature influence product selectivity.
  • Density Functional Theory (DFT) studies confirm the mechanism and regioselectivity.

Synthesis of 1-Methyl-1H-1,2,4-Triazole Precursors

Though the target compound contains a 1,2,3-triazole, insights from 1,2,4-triazole synthesis are relevant for methylation and functionalization strategies.

  • Methylation of 1,2,4-triazole with chloromethane in the presence of potassium hydroxide and ethanol under reflux yields 1-methyl-1,2,4-triazole.
  • Subsequent lithiation and functionalization steps allow introduction of substituents at specific positions on the triazole ring.

These methods highlight the importance of selective methylation and ring functionalization, which can be adapted for 1,2,3-triazole systems.

Reaction Conditions and Yields

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Click chemistry (CuAAC) Azide + alkyne, Cu(I) catalyst, mild heating High (>70%) Regioselective 1,4-disubstituted triazole formation
2 Enaminone + sulfonyl azide cycloaddition Water or 1,4-dioxane, microwave or conventional heating Moderate to high Product depends on solvent; NH-triazoles favored in 1,4-dioxane
3 Methylation of triazole 1,2,4-triazole + chloromethane, KOH, ethanol, reflux Moderate (variable) Useful for methylation steps

Mechanistic Insights and Computational Studies

  • The cycloaddition between enaminones and sulfonyl azides proceeds via a triazoline intermediate.
  • Elimination of sulfonyl amide and dialkyl amine leads to NH-1,2,3-triazole formation.
  • Solvent effects: 1,4-dioxane favors elimination to triazole, ethanol favors cycloreversion to diazoketones.
  • DFT calculations confirm the regioselectivity and energy profiles of intermediates and transition states.

Summary of Preparation Methodology

The preparation of this compound is best achieved via copper-catalyzed azide-alkyne cycloaddition due to its efficiency and selectivity. Alternative methods involving enaminone-sulfonyl azide cycloaddition offer routes to related triazole derivatives and mechanistic understanding. Methylation and lithiation techniques from 1,2,4-triazole chemistry provide additional functionalization strategies.

This detailed analysis draws from multiple peer-reviewed sources and patents, ensuring a comprehensive overview of the synthetic approaches to this compound. The data tables summarize reaction conditions and yields, while mechanistic insights provide a foundation for optimizing synthesis.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(1-Methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the triazole ring or the amine group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides or hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the triazole ring.

Scientific Research Applications

Chemistry

In chemistry, (1R)-1-(1-Methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound can be used as a ligand in the study of enzyme interactions and receptor binding. Its triazole ring is known to interact with various biological targets, making it useful in the design of enzyme inhibitors and other bioactive molecules.

Medicine

Medically, this compound has potential applications in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of cancer and infectious diseases.

Industry

In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties allow for the creation of materials with specific characteristics, such as increased durability or enhanced reactivity.

Mechanism of Action

The mechanism of action of (1R)-1-(1-Methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole Ring

Compound A : [1-(4-Chlorobenzyl)-1H-1,2,3-triazole-4-ylmethyl]-methyl-phenyl-amine (CAS not provided)
  • Key Differences :
    • The triazole N1 is substituted with a 4-chlorobenzyl group instead of a methyl group.
    • The amine is a tertiary methyl-phenyl-amine attached via a methylene spacer.
  • Impact :
    • Increased lipophilicity (logP) due to the aromatic chlorobenzyl group.
    • Reduced solubility in aqueous media compared to the target compound.
    • Enhanced steric bulk may limit binding to compact active sites .
Compound B : Dimethyl(1-phenyl-1H-1,2,3-triazol-4-ylmethyl)amine (CAS not provided)
  • Key Differences :
    • N1-phenyl substitution instead of methyl.
    • Secondary dimethylamine group attached via a methylene bridge.
  • Lower basicity (pKa) of the dimethylamine vs. primary amine in the target compound. Reduced hydrogen-bonding capacity .
Compound C : (R)-1-(1-Methyl-1H-1,2,3-triazol-5-yl)ethan-1-amine (CAS 1841112-03-5)
  • Key Differences :
    • Triazole substituent at position 5 instead of 3.
    • Same (1R) configuration but altered spatial orientation of the amine group.
  • Impact: Distinct electronic environment due to triazole regioisomerism. Potential differences in metabolic stability or receptor binding .

Variations in Amine Functionalization

Compound D : N,N-Diethyl-2-(1-(quinoxalin-2-yl)-1H-1,2,3-triazol-4-yl)ethan-1-amine (CAS not provided)
  • Key Differences: Quinoxaline substituent at triazole N1. Branched diethylamine group on the ethyl chain.
  • Tertiary amine reduces solubility in polar solvents compared to the primary amine in the target compound .
Compound E : Ethyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine (CAS 1706454-39-8)
  • Key Differences :
    • Tetrahydrofuran-derived substituent at triazole N1.
    • Ethylamine group connected via a methylene spacer.
  • Impact :
    • Improved solubility due to the oxolane (tetrahydrofuran) moiety.
    • Increased conformational flexibility of the amine chain .

Heterocycle Replacement

Compound F : 2-(1-Methyl-1H-imidazol-4-yl)ethan-1-amine (CAS 501-75-7)
  • Key Differences :
    • Imidazole ring replaces triazole.
    • Similar ethylamine chain.
  • Impact: Imidazole’s basic nitrogen alters protonation states under physiological conditions. Potential for metal coordination (e.g., heme proteins) absent in the target compound .
Compound G : 1-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]ethan-1-amine (CAS 900641-34-1)
  • Key Differences :
    • Thiazole ring instead of triazole.
    • Aromatic phenyl spacer between thiazole and amine.
  • Increased molecular weight and steric hindrance .

Biological Activity

(1R)-1-(1-Methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine is a chiral compound characterized by a five-membered triazole ring and an amine group. Its molecular formula is C5_5H10_{10}N4_4, with a molecular weight of 126.16 g/mol. The structural features of this compound suggest potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Structural Characteristics

The compound features:

  • A triazole ring , which is known for its diverse biological activities including antimicrobial and anticancer properties.
  • A chiral center that may influence its interaction with biological targets, potentially enhancing its efficacy in therapeutic applications.

Antitumor Activity

Recent studies have highlighted the antitumor potential of various triazole derivatives. For instance, a series of 1,2,3-triazole-containing hybrids were synthesized and evaluated for their cytotoxic effects against several cancer cell lines, including HepG-2 (liver), HCT-116 (colon), and MCF-7 (breast) cells. The structure–activity relationship (SAR) indicated that modifications to the triazole moiety could significantly enhance cytotoxicity:

CompoundCell LineIC50_{50} (µM)
4-Aminophenyl derivativeHepG-212.22
4-Methoxyphenyl derivativeHCT-11613.36
Unsubstituted phenyl derivativeMCF-715.31

These findings suggest that similar modifications in this compound could lead to enhanced antitumor activity due to the presence of the triazole moiety .

Antimicrobial Activity

Triazole compounds are also recognized for their antimicrobial properties. In studies evaluating the antimicrobial activity of synthesized triazole derivatives, compounds demonstrated significant inhibition rates against both bacterial and fungal strains. For example:

CompoundActivity TypeInhibition Rate
Triazole derivative AAntibacterialHigh
Triazole derivative BAntifungalModerate

The incorporation of triazole rings has been shown to enhance the antimicrobial efficacy compared to traditional antibiotics like metronidazole .

Case Study 1: Antitumor Potential

A study focused on a series of synthesized 1,2,3-triazoles found that introducing electron-donating groups on the phenyl ring significantly improved cytotoxicity against cancer cell lines. This suggests that this compound could be optimized for similar effects by modifying substituents on the triazole or amine groups to enhance its therapeutic potential .

Case Study 2: Antimicrobial Efficacy

Another investigation into novel triazole derivatives showed that certain modifications led to superior antifungal activity compared to existing treatments. The study emphasized the importance of structural variations in achieving desired biological outcomes. This reinforces the hypothesis that this compound may exhibit potent antimicrobial properties if further explored .

Q & A

Q. What analytical workflows resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer : Meta-analysis of literature data with standardized assay protocols (e.g., uniform cell lines, IC₅₀ normalization). Orthogonal validation via CRISPR knockouts or radioligand binding assays clarifies mechanisms .

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